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Compound of Interest

Compound Name: 1,1-Dibromo-3-chloroacetone

Cat. No.: B11927860 Get Quote

For Researchers, Scientists, and Drug Development Professionals

1,1-Dibromo-3-chloroacetone, a polyhalogenated ketone, presents a unique scaffold for

synthetic chemistry, yet its specific reactivity remains sparsely documented in dedicated

studies. As a disinfection byproduct, its environmental fate is of interest, while its potential as a

versatile building block in organic synthesis is significant. This guide provides a comparative

analysis of its theoretical and experimental reactivity, drawing upon established principles of α-

haloketone chemistry and data from analogous compounds to illuminate its chemical behavior.

Theoretical Reactivity Profile
The reactivity of 1,1-dibromo-3-chloroacetone is dictated by the interplay of several electronic

and steric factors. The presence of a carbonyl group and multiple halogen substituents creates

distinct electrophilic centers and influences the acidity of the α-protons, predisposing the

molecule to a range of transformations.

The primary sites susceptible to nucleophilic attack are the carbonyl carbon and the carbon

atoms bearing the halogen atoms. The electron-withdrawing nature of the carbonyl group and

the halogens polarizes the C-Br and C-Cl bonds, rendering the α- and α'-carbons electrophilic.

Computational studies on analogous α-haloketones, such as α-bromoacetophenone, indicate

that nucleophilic substitution at the α-carbon is a feasible pathway. The presence of two

bromine atoms on the same carbon in 1,1-dibromo-3-chloroacetone is expected to

significantly enhance the electrophilicity of this position. Furthermore, the lone pairs on the
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oxygen atom can participate in neighboring group participation, potentially influencing the

reaction rates and mechanisms.

Two principal reaction pathways are predicted for 1,1-dibromo-3-chloroacetone upon

treatment with nucleophiles:

Nucleophilic Substitution (SN2): Nucleophiles can attack the α-carbon (C1) or the α'-carbon

(C3), displacing a halide ion. Given that bromide is a better leaving group than chloride,

substitution at the C1 position is theoretically more favorable. The gem-dibromo arrangement

at C1 would likely facilitate the departure of one bromide ion.

Favorskii Rearrangement: In the presence of a base, α-haloketones with an enolizable

proton can undergo a characteristic rearrangement to form carboxylic acid derivatives. 1,1-
Dibromo-3-chloroacetone possesses an enolizable proton at the C3 position.

Deprotonation at this site would lead to the formation of a cyclopropanone intermediate,

which is then opened by a nucleophile to yield a rearranged product. For gem-dihaloketones,

this rearrangement can lead to the formation of α,β-unsaturated carboxylic acid derivatives.

The competition between these pathways would be influenced by the nature of the nucleophile,

the base strength, the solvent, and the reaction temperature. Strong, non-basic nucleophiles

would likely favor SN2 reactions, while strong, hindered bases would promote the Favorskii

rearrangement.

Experimental Reactivity: An Analogical Approach
Direct experimental studies detailing the reactivity of 1,1-dibromo-3-chloroacetone are

scarce. However, insights can be gleaned from patent literature and studies on similar

polyhalogenated ketones.

A key piece of evidence for the reactivity of a related compound, 1-bromo-3-chloroacetone,

comes from a patent describing its role as an intermediate in the synthesis of 1,3-

dichloroacetone from 1,3-dibromoacetone. This suggests that halide exchange reactions are

indeed feasible for bromochloroacetones.

Based on the general reactivity of α-haloketones, the following experimental outcomes can be

anticipated for 1,1-dibromo-3-chloroacetone:
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Reaction Type Reagents Probable Product(s)

Nucleophilic Substitution NaI in Acetone

1-Bromo-1-iodo-3-

chloroacetone and/or 1,1-

Diiodo-3-chloroacetone

R-NH2 (Amine) α-Amino ketone derivatives

NaCN α-Cyano ketone derivatives

Favorskii Rearrangement NaOCH3 in CH3OH

Methyl 2-bromo-3-chloro-2-

propenoate (from

rearrangement)

NaOH in H2O
2-Bromo-3-chloro-2-propenoic

acid (from rearrangement)

Reduction NaBH4
1,1-Dibromo-3-chloro-2-

propanol

Experimental Protocols (General Methodologies for
α-Haloketones)
The following are generalized experimental protocols that can be adapted for investigating the

reactivity of 1,1-dibromo-3-chloroacetone.

Nucleophilic Substitution: Halide Exchange (Finkelstein
Reaction)
Objective: To demonstrate the susceptibility of the C-Br bonds to nucleophilic displacement by

iodide.

Procedure:

Dissolve 1,1-dibromo-3-chloroacetone (1 equivalent) in anhydrous acetone.

Add a solution of sodium iodide (1.1 to 2.2 equivalents) in anhydrous acetone.

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, quench the reaction with water and extract the product with a suitable

organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with a dilute solution of sodium thiosulfate to remove any unreacted

iodine, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the product by column chromatography on silica gel.

Favorskii Rearrangement
Objective: To induce the rearrangement of 1,1-dibromo-3-chloroacetone to a carboxylic acid

derivative using a base.

Procedure:

Prepare a solution of sodium methoxide (2-3 equivalents) in anhydrous methanol.

Cool the solution in an ice bath.

Slowly add a solution of 1,1-dibromo-3-chloroacetone (1 equivalent) in anhydrous

methanol to the cooled sodium methoxide solution with stirring.

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g.,

1-24 hours), monitoring by TLC or GC-MS.

After the reaction is complete, neutralize the mixture with an acidic solution (e.g., dilute HCl).

Extract the product with an organic solvent.

Wash the organic layer with water and brine.

Dry the organic layer, filter, and concentrate.
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Purify the resulting ester by distillation or column chromatography.

Visualizing Reaction Pathways
To better understand the theoretical reactivity of 1,1-dibromo-3-chloroacetone, the following

diagrams illustrate the key reaction mechanisms.

Nucleophilic Substitution (SN2) at C1

1,1-Dibromo-3-chloroacetone

Transition State
Attack by Nu-
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Caption: SN2 reaction pathway at the gem-dibrominated carbon.
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Favorskii Rearrangement

1,1-Dibromo-3-chloroacetone

Enolate Intermediate

Deprotonation at C3

Cyclopropanone Intermediate

Intramolecular SN2

Tetrahedral Adduct

Nucleophilic Attack

Ring-Opened Carbanion

Ring Opening

α,β-Unsaturated Ester/Acid

Protonation/Elimination

Base (e.g., MeO-)

Nu- (e.g., MeO-)

Click to download full resolution via product page

Caption: Proposed mechanism for the Favorskii rearrangement.

Conclusion
While direct experimental data on the reactivity of 1,1-dibromo-3-chloroacetone is limited, a

robust theoretical framework based on the well-established chemistry of α-haloketones allows
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for reliable predictions of its behavior. The presence of multiple reactive sites makes it a

promising, albeit challenging, substrate for synthetic transformations. Further experimental

investigation is warranted to fully elucidate its reaction kinetics, product distributions, and

synthetic utility. The provided theoretical insights and generalized protocols offer a solid

foundation for researchers to explore the chemistry of this intriguing polyhalogenated ketone.

To cite this document: BenchChem. [Unraveling the Reactivity of 1,1-Dibromo-3-
chloroacetone: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927860#theoretical-vs-experimental-reactivity-of-
1-1-dibromo-3-chloroacetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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